REACTION_CXSMILES
|
Cl.Cl.[Cl:3][C:4]1[C:5]([F:31])=[C:6]([NH:11][C:12]2[C:21]3[C:16](=[CH:17][C:18]([O:29][CH3:30])=[C:19]([O:22][CH:23]4[CH2:28][CH2:27][NH:26][CH2:25][CH2:24]4)[CH:20]=3)[N:15]=[CH:14][N:13]=2)[CH:7]=[CH:8][C:9]=1[Cl:10].C(=O)([O-])O.[Na+].O.[Cl-].[O:39]1C[CH2:42][CH2:41][CH2:40]1>CC(C)=O>[Cl:3][C:4]1[C:5]([F:31])=[C:6]([NH:11][C:12]2[C:21]3[C:16](=[CH:17][C:18]([O:29][CH3:30])=[C:19]([O:22][CH:23]4[CH2:24][CH2:25][N:26]([C:40](=[O:39])[CH:41]=[CH2:42])[CH2:27][CH2:28]4)[CH:20]=3)[N:15]=[CH:14][N:13]=2)[CH:7]=[CH:8][C:9]=1[Cl:10] |f:0.1.2,3.4|
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Name
|
N-(3,4-dichloro-2-fluorophenyl)-7-methoxy-6-(piperidin-4-yloxy)quinazolin-4-amine dihydrochloride
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Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
Cl.Cl.ClC=1C(=C(C=CC1Cl)NC1=NC=NC2=CC(=C(C=C12)OC1CCNCC1)OC)F
|
Name
|
|
Quantity
|
66 g
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
630 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
24 mL
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
370 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
by stirring at 0° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was slowly added to the reaction mixture over 30 minutes
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
was added to the resulting mixture, which
|
Type
|
STIRRING
|
Details
|
was stirred for 12 hours
|
Duration
|
12 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=C(C=CC1Cl)NC1=NC=NC2=CC(=C(C=C12)OC1CCN(CC1)C(C=C)=O)OC)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 72 g | |
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |